molecular formula C17H15NO3 B1248736 Michelalbine

Michelalbine

Cat. No.: B1248736
M. Wt: 281.3 g/mol
InChI Key: CKIYSMRPIBQTHQ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Products in Chemical and Biological Sciences

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of the chemical and biological sciences. jst.go.jpresearchgate.net These molecules, often referred to as secondary metabolites, represent a rich source of chemical novelty and structural complexity that is unparalleled by synthetic libraries. encyclopedia.pub Their significance stems from several key aspects. Firstly, natural products have played a pivotal role in medicine and drug discovery; it is estimated that a substantial percentage of all medicines are either natural products or their derivatives. encyclopedia.pub Compounds like morphine, quinine, and aspirin (B1665792) are classic examples of plant-derived molecules that have had a profound impact on human health. jst.go.jp

The enormous structural and chemical diversity of natural products provides a unique advantage in the search for new therapeutic agents. jst.go.jp Many of these compounds possess intricate three-dimensional structures and a high degree of stereochemical complexity, allowing them to interact with biological targets with high specificity and affinity. encyclopedia.pub This inherent bioactivity is a result of evolutionary pressure, where organisms developed these compounds for defense, signaling, or other ecological functions. ijptjournal.com Consequently, natural products often serve as ideal lead compounds for drug development, providing a blueprint for synthetic modification and optimization. jst.go.jp Contemporary research continues to explore global biodiversity, much of which remains untapped, in the quest for novel chemical scaffolds that can address the growing need for new drugs against a variety of diseases. researchgate.net The integration of modern techniques like spectroscopy, chromatography, and computational methods has revolutionized the isolation, structure elucidation, and biological screening of these vital compounds. researchgate.net

Overview of Alkaloids in Magnoliaceous and Amaryllidaceae Plants

Alkaloids are a prominent and structurally diverse class of naturally occurring nitrogen-containing organic compounds, primarily found in plants. researchgate.net They represent a significant portion of plant secondary metabolites and are known for their potent physiological effects. researchgate.net Two plant families particularly rich in unique alkaloids are the Magnoliaceae and the Amaryllidaceae.

Magnoliaceae: This family is characterized by the production of isoquinoline-derived alkaloids, which are biosynthetically formed from the amino acid tyrosine. researchgate.net Prominent types of alkaloids found in Magnoliaceae species include aporphines, protoberberines, and oxoaporphines. nih.gov Aporphine (B1220529) alkaloids, such as liriodenine (B31502) and magnoflorine (B1675912), are a major class and are known for a wide range of biological activities, including antioxidant and antimicrobial effects. mdpi.com The genus Michelia, which belongs to this family, is a well-known source of these compounds, including the subject of this article, michelalbine. researchgate.netnih.gov

Amaryllidaceae: Plants of the Amaryllidaceae family are exclusive producers of a distinct group of isoquinoline (B145761) alkaloids, often simply referred to as Amaryllidaceae alkaloids. researchgate.net These compounds are biosynthesized from the key intermediate 4'-O-methylnorbelladine, which is derived from phenylalanine and tyrosine. researchgate.net This family has yielded over 100 different alkaloids, including well-known examples like galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, and lycorine, which exhibits a range of biological activities. researchgate.netresearchgate.netcapes.gov.br The alkaloids from this family are noted for their wide spectrum of pharmacological properties, including antiviral, antitumor, and insect antifeedant effects. researchgate.net

Historical Context of this compound within Alkaloid Research

The history of alkaloid research is a story of meticulous isolation and structural puzzle-solving that began in the early 19th century. capes.gov.br The discovery of this compound occurred much later, during a period of significant advancement in spectroscopic techniques that enabled chemists to elucidate complex molecular structures more efficiently.

The first isolation and naming of this compound were reported in 1962 by Tsang-Hsiung Yang. jst.go.jpresearchgate.net In a study on the alkaloidal constituents of Michelia alba DC., a plant of the Magnoliaceae family, Yang isolated a new secondary base alongside known alkaloids. jst.go.jp This novel compound was named "this compound" after the genus from which it was discovered. jst.go.jp Through chemical analysis and spectroscopic methods available at the time, including infrared and ultraviolet spectra, it was determined to be an aporphine-type alkaloid with the molecular formula C17H15NO3. jst.go.jp Further chemical derivatization, specifically N-methylation, converted this compound into the known alkaloid ushinsunine. This crucial experiment established the structure of this compound as N-nor-ushinsunine. jst.go.jp The isolation of this compound contributed to the growing family of aporphine alkaloids being discovered from Magnoliaceae plants, further cementing the family's importance as a rich source of these bioactive compounds.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound has moved from basic isolation and characterization to exploring its potential therapeutic applications, driven by advances in computational and biological screening methods. The current scope of research focuses primarily on its bioactivity, with several key areas of investigation.

One of the most promising areas is its potential role in managing diabetes. In silico studies have identified this compound as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, and as a modulator of human amylin peptide. mdpi.comresearchgate.net Molecular docking simulations have shown that this compound has a strong binding affinity for DPP-4, suggesting it could be a candidate for developing new antidiabetic agents. researchgate.netuoa.gr

Researchers are also investigating the antimicrobial properties of this compound. Studies have indicated that it possesses inhibitory activity against various pathogens, highlighting its potential for development as a natural antimicrobial agent. scispace.com Furthermore, this compound has been identified as one of the active compounds in plants like Sinomenium acutum that contributes to the regulation of immune and inflammatory responses, opening avenues for its investigation in inflammatory conditions. uow.edu.au Its antioxidant properties, a common feature of aporphine alkaloids, are also a subject of study. mdpi.com The overarching objective of this contemporary research is to validate these preclinical findings through more extensive in vitro and in vivo studies, with the ultimate goal of determining its therapeutic efficacy and potential for drug development. researchgate.netuoa.gr

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (6aS,7R)-5,6,6a,7-tetrahydro-4H-benzo[g] researchgate.netresearchgate.netbenzodioxolo[6,5,4-de]quinolin-7-ol
Molecular Formula C17H15NO3 jst.go.jp
Molecular Weight 281.31 g/mol
Synonyms Norushinsunine, (-)-Michelalbine
CAS Number 3175-84-6
Type Aporphine Alkaloid jst.go.jp

Table 2: Documented Natural Sources of this compound

Plant SpeciesFamilyPart(s)Source(s)
Michelia albaMagnoliaceae- jst.go.jpresearchgate.net
Michelia macclureiMagnoliaceaeHeartwood mdpi.com
Annona cacansAnnonaceaeStem
Annona cherimolaAnnonaceae- uoa.gr
Liriodendron tulipiferaMagnoliaceae- uoa.gr
Artabotrys hexapetalusAnnonaceae- uoa.gr
Sinomenium acutumMenispermaceae- uow.edu.au
Chelonanthus albusGentianaceae- uoa.gr

Table 3: Summary of Research Findings on this compound's Biological Activities

Biological Target / ActivityResearch FindingMethodologySource(s)
Antidiabetic Potential inhibitor of Dipeptidyl peptidase-4 (DPP-4) and human amylin.In Silico (Molecular Docking) mdpi.comresearchgate.netuoa.gr
Antidiabetic Docking score of -7.1 against DPP-4, indicating strong binding affinity.In Silico (Molecular Docking) researchgate.net
Antimicrobial Possesses antimicrobial effects against various pathogens.In Vitro Studies scispace.com
Anti-inflammatory Contributes to the regulation of immune and inflammatory responses.- uow.edu.au
Antioxidant Exhibits antioxidant properties.- mdpi.comscispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(12S,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16+/m0/s1

InChI Key

CKIYSMRPIBQTHQ-JKSUJKDBSA-N

SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Isomeric SMILES

C1CN[C@@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Canonical SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Origin of Product

United States

Isolation and Spectroscopic Analysis of Michelalbine

Methodologies for the Isolation of Michelalbine from Botanical Sources

The isolation of this compound from plant material is a multi-step process requiring careful selection of extraction and purification methods to ensure the integrity and purity of the final compound.

The initial step in isolating this compound involves extracting the compound from the source plant material. This is typically achieved by using solvents to draw out the desired chemical constituents. The choice of solvent and extraction method is critical and is based on the polarity and stability of the target compound.

For alkaloids like this compound, a common approach involves acid-base extraction. The plant material is first macerated in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as salts. This allows for their separation from non-basic, lipophilic compounds. Subsequently, the aqueous extract is basified, deprotonating the alkaloids and making them soluble in an organic solvent.

Common extraction methods applicable to alkaloids include:

Maceration: This involves soaking the plant material in a solvent for a period, allowing the soluble compounds to diffuse into the solvent.

Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a fresh, distilled solvent, which is ideal for less soluble compounds but can expose the extract to heat for extended periods. mdpi.com

Accelerated Solvent Extraction (ASE): This modern technique uses high pressure and temperature to expedite the extraction process, reducing solvent consumption and time. mdpi.com

Following initial extraction, a liquid-liquid partitioning step is often employed. For instance, a chloroform (B151607) fraction is frequently used to selectively isolate alkaloids from the crude extract. researchgate.net

After a crude extract containing this compound is obtained, it must undergo further purification to isolate the compound from other co-extracted substances. Chromatography is the cornerstone of this purification process, separating compounds based on their differential interactions with a stationary phase and a mobile phase. ijpsjournal.comnih.gov

Column Chromatography: This is a primary and widely used technique for the large-scale separation of compounds from a mixture. nih.gov The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.govrsc.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; those with weaker interactions travel down the column more quickly. nih.gov Fractions are collected sequentially and analyzed for the presence of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often the method of choice. nih.gov It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, leading to significantly higher resolution and faster separation times. nih.gov Different column types (e.g., normal-phase, reverse-phase) can be used depending on the polarity of this compound.

Extraction Techniques

Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)

Once a pure sample of this compound is isolated, its chemical structure is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. jchps.commdpi.com

NMR spectroscopy is based on the magnetic properties of atomic nuclei, such as the ¹H (proton) and ¹³C (carbon-13) isotopes. jchps.com When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The resulting NMR spectrum provides detailed information about the molecule's carbon-hydrogen framework. slideshare.net

One-dimensional (1D) NMR spectra are the foundational experiments in structural elucidation.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Key information derived from a ¹H NMR spectrum includes:

Chemical Shift (δ): Measured in parts per million (ppm), the position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift. jchps.com

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): This reveals the number of adjacent protons through a phenomenon called spin-spin coupling. A signal is split into n+1 peaks, where n is the number of equivalent neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (1.1%), these spectra are less sensitive than ¹H spectra. ceitec.cz Standard ¹³C NMR spectra are typically recorded with proton decoupling, meaning each unique carbon atom appears as a single sharp line. ceitec.cz This simplifies the spectrum and reveals the number of distinct carbon environments in the molecule. The chemical shift of each carbon signal indicates its type (e.g., alkyl, alkenyl, aromatic, carbonyl).

The following table presents reported NMR data for a derivative of a related compound, illustrating the typical format for such data.

¹H NMR Data (300 MHz, CDCl₃) ¹³C NMR Data (75MHz, CDCl₃:CD₃OD=10:1)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
8.61153.588

Table 1: Example NMR data for related compounds as reported in patent literature. google.comgoogle.com Note: This data is illustrative of the format and not directly for this compound itself.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is crucial for assembling the complete structure. cam.ac.uk

COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. uzh.chgithub.io Cross-peaks in a COSY spectrum connect signals from protons that are neighbors in the molecule, allowing for the tracing of proton spin systems. github.io

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). ceitec.czgithub.io Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H bonds. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds, ¹H-¹³C long-range correlations). ceitec.czcam.ac.uk HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), as these will show correlations to nearby protons. cam.ac.ukgithub.io

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. uzh.ch The correlations, known as Nuclear Overhauser Effects (NOEs), arise from through-space dipolar coupling. NOESY is particularly important for determining the stereochemistry and three-dimensional conformation of a molecule. uzh.ch

By combining the information from these 1D and 2D NMR experiments, chemists can systematically piece together the planar structure and relative stereochemistry of complex natural products like this compound. nih.gov

One-Dimensional NMR (e.g., ¹H, ¹³C)

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of natural products like this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to several decimal places. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a molecule's elemental composition from its exact mass, a capability that nominal mass spectrometry lacks. bioanalysis-zone.com For this compound, HRMS is instrumental in confirming its molecular formula, C17H15O3N. By comparing the experimentally measured exact mass with the theoretically calculated mass, ambiguity in the molecular formula can be eliminated. uni-rostock.de

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C17H15NO3
Nominal Mass 281 u
Monoisotopic Mass (Calculated) 281.1052 u

Tandem mass spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In the analysis of aporphine (B1220529) alkaloids like this compound, MS/MS experiments, often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (HPLC-MS/MS), are crucial for identification and characterization. mdpi.com

The fragmentation of the protonated this compound ion ([M+H]+) typically proceeds through characteristic pathways for the aporphine core. This includes retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules from the substituents. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of this compound from other isomeric alkaloids. nih.gov

Table 2: Predicted Key MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 282.1)

Fragment Ion (m/z) Proposed Origin
264.1 Loss of H₂O
253.1 Loss of CH₂NH
224.1 RDA fragmentation pathway
High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Both IR and UV-Vis spectroscopy provide valuable, complementary data for the structural characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. libretexts.org For this compound, the conjugated aromatic system of the aporphine core gives rise to characteristic absorption bands in the UV region. jst.go.jp The UV spectrum is a key indicator of the aporphine chromophore and was used in its initial identification. jst.go.jpjst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. mrclab.com It is an excellent tool for identifying the functional groups present in a molecule. In this compound, IR analysis can confirm the presence of the hydroxyl (O-H), secondary amine (N-H), aromatic (C-H), and methylenedioxy (-O-CH₂-O-) groups. jst.go.jpjst.go.jp

Table 3: Characteristic IR and UV-Vis Spectroscopic Data for this compound

Spectroscopy Type Feature Characteristic Absorption
UV-Vis Aporphine Chromophore λmax ≈ 270-285 nm, 300-315 nm
IR O-H Stretch (hydroxyl) ~3340 cm⁻¹ (broad)
IR N-H Stretch (secondary amine) ~3300 cm⁻¹ (sharp)
IR Aromatic C-H Stretch ~3010-3100 cm⁻¹
IR Methylenedioxy Group ~1040 and 940 cm⁻¹

Advanced Chiroptical Spectroscopy Approaches (e.g., ECD)

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD), a prominent chiroptical technique, is particularly powerful for determining the absolute configuration of chiral molecules in solution. vanderbilt.edubeilstein-journals.org

Since this compound is a chiral molecule, as evidenced by its optical rotation ([α]D -105.2°), ECD provides a non-destructive method to confirm its absolute stereochemistry. jst.go.jp The process involves measuring the experimental ECD spectrum of this compound and comparing it to theoretical spectra generated through quantum chemical calculations for both possible enantiomers (e.g., the (6aR) and (6aS) configurations). chemrxiv.org A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. vanderbilt.edu This approach is a crucial alternative or complement to crystallographic methods.

Crystallographic Analysis Methodologies (e.g., X-ray Crystallography) for Absolute Configuration Determination

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a high-quality single crystal can be grown. researchgate.netnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice.

The determination of the absolute configuration is possible due to a phenomenon called anomalous dispersion or resonant scattering. mit.edu This effect, which is dependent on the X-ray wavelength and the elements present, creates small but measurable differences between the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.netmit.edu Analysis of these differences allows for the unequivocal determination of the molecule's absolute stereochemistry. nih.gov While this "gold standard" method is preferred, the initial structural work on this compound relied on chemical correlation. jst.go.jp The application of X-ray crystallography would require obtaining a single crystal of this compound suitable for diffraction analysis. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Norushinsunine / (–)-Norushinsunine
Ushinsunine
Liriodenine (B31502)
(-)-N-acetylanonaine

Chemical Synthesis and Derivatization Strategies for Michelalbine

Total Synthesis Approaches to dl-Michelalbine and Related Scaffolds

The total synthesis of aporphine (B1220529) alkaloids like michelalbine typically involves the construction of the characteristic tetracyclic core, which comprises a 4H-dibenzo[de,g]quinoline system. nih.gov Key to these syntheses is the formation of the tetrahydroisoquinoline (THIQ) core and the subsequent intramolecular biaryl bond formation to create the defining biphenyl (B1667301) moiety. nih.gov

A common retrosynthetic strategy for aporphine alkaloids, and thus applicable to dl-michelalbine, hinges on disconnecting the tetracyclic framework at key positions to reveal simpler, more readily available starting materials. The primary disconnections are typically the C-C biaryl bond and strategic bonds within the tetrahydroisoquinoline nucleus.

One plausible retrosynthetic analysis for dl-michelalbine would involve:

Biaryl Bond Disconnection: The crucial biaryl bond that forms the ten-membered ring of the aporphine core is disconnected. This disconnection reveals a 1-benzyltetrahydroisoquinoline precursor. This approach is a cornerstone in the synthesis of many aporphine alkaloids. nih.gov

Tetrahydroisoquinoline Ring Disconnection: The tetrahydroisoquinoline ring can be further disconnected through a retro-Pictet-Spengler or retro-Bischler-Napieralski reaction. nih.govnih.gov This leads back to a substituted phenethylamine (B48288) and a phenylacetaldehyde (B1677652) or its equivalent.

This analysis simplifies the complex tetracyclic structure to fundamental building blocks, guiding the synthetic chemist in the forward direction.

The aporphine scaffold contains a stereogenic center at the C-6a position, and its configuration is often crucial for biological activity. thieme-connect.com Therefore, stereoselective and enantioselective syntheses are highly valuable. While a specific enantioselective synthesis of this compound is not detailed in the available literature, methodologies developed for related aporphine alkaloids provide a clear blueprint.

For instance, the synthesis of (+)-glaucine has been achieved using (S)-(+)-phenylglycinol as a chiral auxiliary to establish the stereochemistry of the 1,2-diarylethylamine precursor. thieme-connect.comthieme-connect.com This chiral precursor is then elaborated to the target aporphine alkaloid. Another approach involves a diastereoselective Pictet-Spengler reaction using chiral auxiliaries to form the tetrahydroisoquinoline ring with high stereocontrol. thieme-connect.com

Catalytic asymmetric methods are also prominent. For example, enantioselective copper-catalyzed allylations can be used to generate chiral aldehydes, which are versatile intermediates in alkaloid synthesis. unc.edu Furthermore, asymmetric Brønsted acid catalysis has been successfully employed in the enantioselective synthesis of 1-aminoindene derivatives, showcasing the power of this strategy in creating chiral nitrogen-containing rings. rsc.org These established enantioselective methods represent viable strategies for the asymmetric synthesis of this compound.

The quest for more efficient and elegant syntheses of aporphine alkaloids has spurred the development of novel synthetic transformations. A notable example is the use of hypervalent iodine(III) reagents to promote the key oxidative nonphenolic biaryl coupling reaction. thieme-connect.comthieme-connect.com This method offers a metal-free alternative for the crucial C-C bond formation to construct the aporphine core.

Palladium-catalyzed reactions have also been instrumental. An intramolecular palladium-catalyzed ortho-arylation of a 1-(2'-bromobenzyl)tetrahydroisoquinoline derivative is a common and effective method for forging the biaryl linkage. nih.govnih.gov Advances in catalyst design continue to improve the efficiency and scope of these transformations.

Furthermore, benzyne (B1209423) chemistry has emerged as a powerful tool, allowing for the construction of two rings of the aporphine scaffold in a single [4+2] annulation reaction, demonstrating a unique approach to this alkaloid family. nih.govacs.org

Stereoselective and Enantioselective Synthetic Methodologies

Semisynthesis of this compound from Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials, can be a more efficient route to complex molecules like this compound, especially if a structurally related and abundant natural product is available. researchgate.net The biosynthesis of aporphine alkaloids typically proceeds from the amino acid L-tyrosine, with (S)-reticuline being a key intermediate that undergoes intramolecular oxidative coupling. acs.orgfrontiersin.org

Given this biosynthetic pathway, a plausible semisynthetic route to this compound could start from a more readily available benzylisoquinoline or aporphine alkaloid. For example, boldine (B1667363), another aporphine alkaloid, has been used as a starting material for the semisynthesis of other aporphine and phenanthrene (B1679779) alkaloids. acs.org Chemical modifications, such as O-demethylation, methylation, or manipulation of other functional groups on a related natural precursor, could potentially yield this compound. nih.gov

Derivatization and Analogue Synthesis for Mechanistic Probes

To investigate the mechanism of action and structure-activity relationships (SAR) of aporphine alkaloids, the synthesis of derivatives and analogues is essential. nih.govnih.gov These modified structures serve as molecular probes to identify the key structural features responsible for biological activity.

The design of analogues of aporphine alkaloids like this compound is guided by established SAR findings for this class of compounds. Key structural features that are often targeted for modification include:

Substitution Pattern on the Aromatic Rings: The nature and position of substituents (e.g., hydroxyl, methoxy, methylenedioxy groups) on the aromatic rings (A and D rings) are known to significantly influence biological activity. nih.govresearchgate.net The synthesis of analogues with varied substitution patterns can help to elucidate the role of these groups.

The Nitrogen Atom: Modification of the nitrogen atom, such as N-methylation, N-acetylation, or replacement of the N-methyl group with other alkyl or benzyl (B1604629) groups, can have a profound impact on activity. nih.gov Quaternization of the nitrogen has also been explored. nih.gov

The Stereocenter at C-6a: As the stereochemistry at C-6a is often critical for activity, the synthesis of both enantiomers and racemic mixtures is important for SAR studies. nih.govresearchgate.net

Ring Conformation: The restricted conformation of the B ring is also considered a key feature, and modifications that alter this conformation can be informative. nih.gov

By systematically applying these design principles, a library of this compound analogues can be synthesized to probe its biological targets and mechanism of action.

Synthetic Routes to Key this compound Analogues

The synthesis of analogues of this compound, which are primarily other aporphine alkaloids, has been achieved through several key methodologies. These routes often start from substituted β-phenylethylamines and aim to construct the dibenzo[de,g]quinoline ring system.

A prominent modern approach involves the use of palladium-catalyzed reactions. One such method is the intramolecular dehydrogenative coupling of two inert aryl C-H bonds. acs.org This process provides a direct way to form the biaryl linkage that creates the C-ring of the aporphine skeleton. The reaction is compatible with various functional groups, allowing for the synthesis of a range of aporphine analogues. acs.org For instance, the synthesis of the natural products aporphine and zenkerine (B1209476) has been accomplished using this strategy. acs.org

Another powerful palladium-catalyzed method is direct arylation, which involves the intramolecular coupling of an aryl C-H bond with an aryl halide. acs.orgresearchgate.net This step-economical approach avoids the need for pre-functionalized starting materials often required in classical methods. acs.org It has been successfully applied to the preparation of various aporphine analogues, including those with substitutions at the C2 position. researchgate.net

Classical methods for aporphine synthesis, such as the Pschorr cyclization, remain relevant. acs.org This reaction involves the intramolecular cyclization of a diazonium salt, which is typically generated from an aminobenzylisoquinoline precursor. While effective, this method can sometimes suffer from limitations in yield and regioselectivity. acs.org

More recent innovations include the use of hypervalent iodine(III) reagents to promote oxidative nonphenolic biaryl coupling. thieme-connect.comresearchgate.netacs.org This method has been employed in the stereoselective synthesis of aporphine alkaloids like (+)-glaucine. The key step is the C-C biaryl bond formation to close the C-ring, which proceeds in good yields without racemization of existing stereocenters. thieme-connect.com The synthesis typically begins with a chiral starting material, such as (S)-(+)-phenylglycinol, to establish the desired stereochemistry early in the sequence. thieme-connect.com

The following table summarizes some of the key synthetic strategies employed for the synthesis of aporphine alkaloid analogues, which share the core structure of this compound.

Synthetic Strategy Key Reaction Catalyst/Reagent Application Example Reference
Intramolecular Dehydrogenative CouplingC-H/C-H Aryl CouplingPalladium(II) salts (e.g., Pd(TFA)2) with an oxidant (e.g., AgTFA)Synthesis of aporphine and zenkerine acs.org
Intramolecular Direct ArylationC-H/C-X Aryl CouplingPalladium catalystsSynthesis of C2-substituted aporphine analogues researchgate.net
Pschorr CyclizationDiazonium Salt CyclizationNaNO2, H+Classical route to various aporphines acs.org
Oxidative Biaryl CouplingNonphenolic C-C Bond FormationHypervalent Iodine(III) ReagentsTotal synthesis of (+)-glaucine thieme-connect.comacs.org
Indium-mediated CycloisomerizationCycloisomerization of AllenynesIndium(III) chloride (InCl3)Synthesis of O-methyldehydroisopiline rsc.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers powerful strategies for the asymmetric synthesis of complex molecules like alkaloids. researchgate.netbohrium.comnih.gov While specific chemoenzymatic routes to this compound are not extensively documented, general approaches developed for other alkaloids, particularly tetrahydroisoquinolines, are highly relevant. nih.govacs.org

Three main strategies are typically employed in the chemoenzymatic synthesis of alkaloids:

Biocatalytic preparation of chiral building blocks : Enzymes are used to generate enantiomerically pure intermediates, which are then converted to the target alkaloid through chemical steps. rsc.org

Biocatalytic resolution or desymmetrization : Enzymes can selectively react with one enantiomer of a racemic mixture (kinetic resolution) or one functional group in a prochiral or meso compound (desymmetrization) to produce a chiral product. nih.gov

Biocatalytic key bond formation : Enzymes catalyze crucial C-N or C-C bond-forming reactions in an asymmetric manner to construct the core of the alkaloid. rsc.org

For the synthesis of aporphine alkaloid precursors, enzymes such as lipases are widely used. For example, Candida antarctica lipase (B570770) B (CALB) has been utilized for the kinetic resolution of key intermediates in the synthesis of xanthine-containing alkaloids, yielding chiral building blocks with high enantiomeric excess. nih.gov

Pictet-Spenglerases, such as norcoclaurine synthase (NCS), are particularly relevant for the synthesis of tetrahydroisoquinoline alkaloids, the core structure of aporphines. nih.govacs.org These enzymes catalyze the condensation of a β-arylethylamine (like dopamine) with an aldehyde or pyruvate (B1213749) to form the tetrahydroisoquinoline ring with high stereoselectivity. nih.govacs.org While the natural substrate scope of some Pictet-Spenglerases can be limited, enzyme engineering and the use of enzymes with broader substrate tolerance are expanding their synthetic utility. nih.gov

Transaminases are another class of enzymes that can be used in chemoenzymatic cascades. For instance, a transaminase from Chromobacterium violaceum has been used to generate an aldehyde in situ, which then participates in a Pictet-Spenglerase-catalyzed reaction to form tetrahydroprotoberberine alkaloids from dopamine (B1211576) in a one-pot process. nih.gov

The following table outlines some chemoenzymatic strategies that are applicable to the synthesis of this compound and its analogues.

Enzyme Class Reaction Type Example Application Potential Relevance to this compound Synthesis Reference
Lipases (e.g., CALB)Kinetic ResolutionResolution of a chlorohydrin intermediate for xanthine (B1682287) alkaloidsGeneration of chiral precursors for the aporphine core nih.gov
Pictet-Spenglerases (e.g., NCS)Asymmetric C-C and C-N bond formationSynthesis of (S)-norcoclaurine and other tetrahydroisoquinolinesEnantioselective synthesis of the tetrahydroisoquinoline core of this compound nih.govacs.org
Amine Oxidases (e.g., CHAO)DeracemizationSynthesis of 2-substituted tetrahydroquinolinesAsymmetric synthesis of key amine intermediates nih.gov
TransaminasesAldehyde generationOne-pot synthesis of tetrahydroprotoberberine alkaloidsIn situ generation of aldehyde precursors for Pictet-Spengler reaction nih.gov

These chemoenzymatic approaches hold significant promise for the efficient and stereoselective synthesis of this compound and its analogues, offering greener and more sustainable alternatives to purely chemical methods. bohrium.com

Biosynthetic Investigations of Michelalbine

Elucidation of Biosynthetic Pathways

The elucidation of complex biosynthetic pathways, such as those for alkaloids, relies on a combination of techniques that piece together the metabolic puzzle from precursor to final product. frontiersin.orgnih.govresearchgate.net The central intermediate for the vast majority of BIAs, including the aporphine (B1220529) class to which michelalbine belongs, is (S)-reticuline. genome.jpwikipedia.org The proposed pathway to this compound proceeds through this critical branch-point intermediate.

Isotopic labeling is a foundational technique used to trace the incorporation of basic metabolic building blocks into complex natural products. researchgate.net In the context of BIA biosynthesis, tracer experiments have been fundamental in establishing the sequence from primary metabolites to intricate alkaloid structures. capes.gov.br For instance, studies on the biosynthesis of Erythrina alkaloids and morphine have successfully used ¹³C-labeled precursors to map the metabolic flow. capes.gov.brnih.govacs.org

While specific labeling studies for this compound are not reported, the general methodology provides a clear blueprint for such an investigation. A hypothetical experiment to confirm the biosynthetic pathway of this compound would involve feeding a plant or cell culture from a source like Michelia or Annona species with isotopically labeled tyrosine or reticuline (B1680550). wikipedia.orgrain-tree.com Subsequent isolation of this compound and analysis using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) would reveal the positions and patterns of the incorporated isotopes, thereby confirming the precursor-product relationship and potentially uncovering the mechanisms of the enzymatic transformations.

Precursor feeding experiments, often coupled with isotopic labeling, are used to identify intermediates and enhance the production of target secondary metabolites. mdpi.comajol.info This method has been successfully applied in various plant systems; for example, feeding tryptophan to Rauvolfia tetraphylla callus cultures enhanced the production of reserpine. ajol.info Similarly, feeding 4'-O-methylnorbelladine to Leucojum aestivum cultures stimulated the biosynthesis of galanthamine. researchgate.net

For this compound, the proposed direct precursor is the benzylisoquinoline alkaloid (S)-reticuline. wikipedia.orgrain-tree.com An experiment to validate this would involve administering (S)-reticuline to a this compound-producing plant cell culture, such as from Michelia macclurei or Michelia alba. mdpi.comijptjournal.com An increased yield of this compound following this administration would provide strong evidence for its role as a direct precursor. Such experiments, used to elucidate the pathway to the related alkaloid mescaline, involved feeding putative precursors to engineered yeast strains expressing candidate biosynthetic genes. nih.govresearchgate.net

The proposed biosynthetic pathway from the primary metabolite L-tyrosine to the aporphine alkaloid core is summarized below.

Table 1: Proposed Biosynthetic Pathway Leading to the Aporphine Core

Step Precursor Key Intermediate/Product General Enzyme Class Involved
1 L-Tyrosine Dopamine (B1211576) & 4-hydroxyphenylacetaldehyde Decarboxylases, etc.
2 Dopamine + 4-HPAA (S)-Norcoclaurine Norcoclaurine Synthase (NCS)
3 (S)-Norcoclaurine (S)-Reticuline O-Methyltransferases, N-Methyltransferase, P450 Hydroxylase
4 (S)-Reticuline Aporphine Core (e.g., Corytuberine) Cytochrome P450 (CYP80 family)

This table outlines the generally accepted steps in the formation of the aporphine scaffold from tyrosine. The final modifications to produce this compound would involve additional enzymatic steps.

Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N, Deuterium, Tritium)

Enzyme Characterization and Mechanism in this compound Biosynthesis

The conversion of the precursor (S)-reticuline into the characteristic tetracyclic aporphine structure is the key step defining this alkaloid class. This transformation is catalyzed by specific oxidative enzymes. oup.comnih.gov

The critical enzymes responsible for forming the aporphine skeleton are cytochrome P450-dependent monooxygenases (P450s), particularly those belonging to the CYP80 family. oup.com These enzymes catalyze an intramolecular C-C phenol (B47542) coupling reaction within the reticuline molecule. oup.comnih.gov

Recent studies have successfully identified and characterized such enzymes from various plants. For example, two CYP80 enzymes were identified from Aristolochia contorta; AcCYP80G7 was found to catalyze the formation of the aporphine corytuberine (B190840), while AcCYP80Q8 formed the proaporphine glaziovine. nih.gov In Stephania tetrandra, CYP80G6 and CYP80Q5 were identified as being responsible for the biosynthesis of two different types of aporphine alkaloids. researchgate.netchalmers.seresearchgate.netjipb.net Additionally, enzymes from the CYP719 family have been shown to catalyze the formation of the methylenedioxy bridge, a structural feature present in many alkaloids, including this compound. oup.comchalmers.sejipb.net

The characterization process typically involves:

Transcriptome Mining: Identifying candidate genes from the plant of interest based on sequence homology to known alkaloid biosynthetic enzymes. nih.govnih.govnih.gov

Heterologous Expression: Expressing the candidate genes in a host system like yeast (Saccharomyces cerevisiae) or insect cells. nih.govchalmers.senih.gov

Enzymatic Assays: Incubating the recombinant enzyme with the proposed substrate (e.g., reticuline) and analyzing the products using techniques like LC-MS to confirm the enzyme's function. nih.govnih.gov

Table 2: Examples of Characterized Enzymes in Aporphine Alkaloid Biosynthesis

Enzyme Name Source Organism Enzyme Family Substrate Product Reference
AcCYP80G7 Aristolochia contorta Cytochrome P450 (S)-Reticuline Corytuberine nih.gov
AcCYP80Q8 Aristolochia contorta Cytochrome P450 (S)-Reticuline Glaziovine nih.gov
SyCYP80G6 Stephania tetrandra Cytochrome P450 (S)-type BIAs Proaporphine researchgate.netchalmers.se
SyCYP80Q5 Stephania tetrandra Cytochrome P450 (R)-type BIAs Proaporphine researchgate.netchalmers.se

Site-directed mutagenesis is a powerful tool used to probe the structure-function relationship of enzymes by altering specific amino acid residues in their active sites. oup.combiorxiv.org This technique can identify key residues essential for catalysis or substrate specificity.

In the study of aporphine biosynthesis, site-directed mutagenesis was applied to the enzyme AcCYP80Q8 from Aristolochia contorta. nih.gov Through sequence alignment and molecular docking, researchers hypothesized which amino acid residues were crucial for its catalytic activity. Subsequent mutagenesis and enzymatic assays confirmed that residues E284 and Y106 were vital for the reaction that forms the proaporphine skeleton. nih.govresearchgate.net While this work was not performed on a this compound-specific enzyme, it exemplifies the standard approach for dissecting enzymatic mechanisms at the molecular level.

Isolation and Functional Characterization of Biosynthetic Enzymes

Genetic and Genomic Approaches to Biosynthetic Gene Clusters

In many organisms, genes encoding the enzymes for a specific metabolic pathway are physically located next to each other on the chromosome in a formation known as a Biosynthetic Gene Cluster (BGC). plos.orgrsc.org Identifying and analyzing these BGCs is a cornerstone of modern natural product discovery. nih.govnih.gov

While BGCs are common in bacteria and fungi, the genes for plant natural product biosynthesis can be more dispersed. frontiersin.org However, tools like transcriptome analysis and genome mining remain essential for discovering the complete set of genes involved. nih.govmdpi.com Databases such as MIBiG (Minimum Information about a Biosynthetic Gene cluster) serve as central repositories for information on known BGCs, though a specific entry for this compound is not currently available. secondarymetabolites.org

The general strategy involves sequencing the genome or transcriptome of a this compound-producing plant, such as Michelia alba or Michelia macclurei. mdpi.comijptjournal.com Bioinformatic tools are then used to search for genes homologous to known BIA biosynthetic enzymes (e.g., NCS, OMTs, P450s). oup.comfrontiersin.org The co-expression patterns of these candidate genes can provide strong clues that they function in the same pathway. The ultimate proof often comes from reconstituting the pathway in a heterologous host like yeast, which has been successfully achieved for the de novo production of reticuline and other alkaloids. chalmers.sejipb.netnih.gov

Gene Mining and Sequencing

Gene mining for the this compound biosynthetic pathway leverages genomic and transcriptomic data to identify candidate genes encoding the necessary enzymes. The recent assembly of a high-quality haplotype genome for Michelia alba provides a fundamental resource for these efforts. sciopen.com This genomic data allows researchers to search for sequences with homology to known alkaloid biosynthetic genes from other plant species.

The general biosynthetic pathway for BIAs, from which aporphine alkaloids derive, is well-established and serves as a roadmap for gene discovery. frontiersin.orgnih.gov The pathway begins with L-tyrosine and involves key enzymes such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org

Transcriptome analysis of related alkaloid-producing species, such as lotus (B1177795) (Nelumbo nucifera) and other Magnolia species, has been instrumental in identifying genes involved in aporphine alkaloid synthesis. frontiersin.orgnih.govmdpi.com For instance, studies on lotus have identified genes encoding NCS, 6OMT, CNMT, and CYP80G2, which are crucial for the upstream and core-forming steps of the aporphine pathway. frontiersin.orgnih.gov The formation of the characteristic aporphine ring structure is catalyzed by a C-C phenol coupling reaction, a step often performed by enzymes from the CYP80 family. oup.comresearchgate.net In the biosynthesis of magnoflorine (B1675912), an alkaloid structurally similar to this compound, the enzyme corytuberine synthase (a CYP80G2) is responsible for this key conversion. wikipedia.orgnih.gov

By using the sequences of these characterized enzymes as queries, researchers can mine the Michelia alba genome and transcriptome data to find orthologous genes. sciopen.comcabidigitallibrary.org Functional enrichment analysis of gene families specific to Magnolia has highlighted genes involved in alkaloid biosynthesis, suggesting these are promising candidates for investigation. nih.gov The process involves comparing gene expression profiles across different plant tissues (e.g., roots, stems, leaves) to find genes that are co-expressed with known BIA pathway genes and whose expression correlates with alkaloid accumulation. nih.govnih.gov

Table 1: Key Enzyme Families and Candidate Genes in Aporphine Alkaloid Biosynthesis

Enzyme Class Gene Family/Name Function in Benzylisoquinoline/Aporphine Pathway Reference Plant Species
Lyase Norcoclaurine Synthase (NCS) Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step. Papaver somniferum, Coptis japonica
Transferase Norcoclaurine 6-O-methyltransferase (6OMT) Methylation of (S)-norcoclaurine. P. somniferum, C. japonica
Transferase Coclaurine N-methyltransferase (CNMT) N-methylation of coclaurine. C. japonica, Thalictrum flavum
Oxidoreductase N-methylcoclaurine 3'-hydroxylase (CYP80B1) Hydroxylation of N-methylcoclaurine. P. somniferum
Transferase 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) Methylation to form the key intermediate (S)-reticuline. P. somniferum

This table is generated based on data from multiple sources. frontiersin.orgfrontiersin.orgoup.comwikipedia.orgnih.govnih.gov

Heterologous Expression Systems for Pathway Reconstruction

Once candidate genes are identified through mining and sequencing, their functions must be validated. Heterologous expression, the process of introducing genes from one organism into a host organism, is a powerful tool for this purpose and for reconstructing biosynthetic pathways. frontiersin.orgfrontiersin.org The most commonly used hosts for plant secondary metabolite pathways are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov

The reconstruction of BIA pathways in these microbial hosts has seen considerable success. nih.govpnas.org For example, the pathway to the central intermediate (S)-reticuline has been fully reconstituted in both E. coli and yeast by expressing a combination of plant enzymes. nih.govpnas.orgmdpi.com These engineered microbes can produce reticuline from simple precursors or supplemented intermediates. pnas.orgresearchgate.net

For this compound, the subsequent steps from (S)-reticuline would involve the action of a putative corytuberine synthase (CYP80G-like enzyme) to form the aporphine scaffold, followed by specific methylation steps to yield the final structure. The successful expression of plant-derived cytochrome P450 enzymes, which are often membrane-bound and complex, is a critical challenge that has been addressed in yeast systems. frontiersin.orgnih.govnih.gov Yeast, as a eukaryote, possesses the endoplasmic reticulum infrastructure necessary for the proper folding and function of many plant P450s, making it a particularly suitable host. nih.govmdpi.com

Researchers have successfully produced other aporphine alkaloids, such as magnoflorine, and related protoberberine alkaloids in engineered yeast by extending the reticuline pathway. frontiersin.orgpnas.org For instance, co-cultures of different engineered E. coli and S. cerevisiae strains, each expressing a part of the pathway, have been used to synthesize magnoflorine from dopamine. pnas.org More advanced strategies involve expressing the entire multi-gene pathway in a single yeast strain, which has been achieved for complex alkaloids like noscapine, demonstrating the feasibility of this approach for this compound. frontiersin.orgpnas.org The successful de novo synthesis of the proaporphine alkaloid pronuciferine (B1678250) in yeast further underscores the potential of this platform for producing various aporphine alkaloids. researchgate.net

Table 2: Examples of Heterologous Systems for Benzylisoquinoline and Aporphine Alkaloid Production

Host Organism Target Alkaloid(s) Expressed Enzymes (Examples) Key Findings
Escherichia coli (S)-Reticuline MAO, NCS, 6OMT, CNMT, 4'OMT Production of reticuline from dopamine.
Saccharomyces cerevisiae (S)-Reticuline, (S)-Scoulerine 6OMT, CNMT, CYP80B1, 4'OMT, BBE Production of reticuline from norlaudanosoline; further conversion to scoulerine.
E. coli / S. cerevisiae (Co-culture) Magnoflorine, Scoulerine NCS, 6OMT, CNMT, 4'OMT, BBE, Corytuberine Synthase Synthesis of aporphine and protoberberine alkaloids from dopamine via reticuline.
Saccharomyces cerevisiae Noscapine (a complex BIA) Over 30 enzymes from plant, bacterial, and mammalian sources. De novo production of a complex BIA, demonstrating yeast's capacity as a production platform.

This table is compiled from information found in multiple research articles. nih.govpnas.orgpnas.orgbiorxiv.org

The ultimate goal of these biosynthetic investigations is to create a microbial strain capable of producing this compound de novo from simple carbon sources like glucose. This would provide a sustainable and scalable source of the compound for further research and potential applications, independent of plant cultivation. frontiersin.orgpnas.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Investigations

The core principle of SAR is that molecules with similar structures are likely to exhibit similar biological activities. svuonline.org This concept guides the systematic modification of a lead compound to enhance its desired properties while minimizing adverse effects. patsnap.comslideshare.net

In the context of aporphine (B1220529) alkaloids, to which michelalbine belongs, SAR studies often involve the synthesis of a series of related compounds with targeted structural variations. oncodesign-services.com For instance, modifications might include altering substituents on the aporphine core, changing their positions, or introducing different functional groups. wikipedia.org The biological activity of these new analogs is then systematically evaluated through assays, such as those measuring enzyme inhibition or cytotoxicity. researchgate.netnih.gov

For example, studies on aporphine alkaloids have shown that the type and position of substituents on the aromatic rings significantly influence their activity as cholinesterase inhibitors. researchgate.netacs.org While specific systematic modification studies focusing solely on this compound are not extensively documented in the provided results, the principles are broadly applied to its chemical class. The activity profile of this compound and its analogs would be compared to identify which structural features are crucial for their biological effects.

SAR investigations can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. svuonline.org It relies on the analysis of a set of molecules (ligands) known to interact with the target. By comparing the structural features of active and inactive compounds, a model, or pharmacophore, can be developed that defines the essential elements for activity. preprints.orgd-nb.info

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. frontiersin.org This method involves studying the interactions between the ligand and its binding site on the protein. preprints.org For this compound, computational docking studies have been performed to understand its interaction with targets like dipeptidyl peptidase-4 (DPP-4), indicating a structure-based approach to understanding its activity. nih.govdntb.gov.ua

Systematic Chemical Modification and Activity Profiling

Computational Approaches in SAR/QSAR

Computational tools have become indispensable in modern drug discovery, enabling researchers to model and predict molecular interactions with high accuracy. patsnap.comsolubilityofthings.com These methods are particularly valuable for analyzing SAR and developing QSAR models. oncodesign-services.com

Molecular modeling allows for the three-dimensional visualization and manipulation of molecules on a computer. oncodesign-services.comschrodinger.com A key application of molecular modeling is docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. derpharmachemica.comresearchgate.net This helps in understanding the binding mode and estimating the binding affinity. derpharmachemica.com

In a study investigating potential inhibitors for targets related to diabetic nephropathy, this compound was identified through virtual screening and its binding affinity to human dipeptidyl peptidase-4 (DPP-4) was assessed using molecular docking. nih.govdntb.gov.ua The docking score for this compound was reported to be -7.1 kcal/mol, suggesting a favorable binding interaction. nih.gov Similarly, docking studies have been instrumental in evaluating the inhibitory potential of other aporphine alkaloids against targets like acetylcholinesterase and telomerase. nih.govacs.orgmdpi.com

Table 1: Molecular Docking Data for this compound and Related Compounds

Compound Target Protein Docking Score (kcal/mol) Predicted Inhibition Constant (Ki) Reference
This compound Human DPP-4 -7.1 Not Reported nih.gov
Boldine (B1667363) TERT -6.87 9.15 µM mdpi.com

This table is generated based on the data found in the provided search results. The docking scores and inhibition constants are predictive values from computational simulations.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.comnih.gov These simulations can reveal the stability of the binding and the specific atomic-level interactions that are crucial for the ligand's effect. mdpi.com

For instance, MD simulations have been used to study the interaction of the aporphine alkaloid boldine and its derivative with the telomerase reverse transcriptase (TERT) enzyme, showing the stability of the complexes. mdpi.com In a study on aporphine-benzylpyridinium conjugates as acetylcholinesterase inhibitors, MD simulations helped to understand the binding interactions within the enzyme's pocket. acs.org While a specific MD simulation study for this compound was not detailed in the provided results, this technique is a standard and valuable tool for studying compounds of this class. researchgate.net

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. d-nb.infonih.gov These models can then be used as 3D queries to search large databases of compounds in a process called virtual screening, aiming to discover novel and structurally diverse active molecules. nih.govnih.gov

The pharmacophore concept is particularly useful for screening natural product libraries, like the one from which this compound originates. d-nb.infofrontiersin.org A pharmacophore model for a target of interest could be generated based on known active ligands or the structure of the target's binding site. frontiersin.org This model would define the necessary hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions. A virtual screening of a natural product database could then identify compounds like this compound that fit this pharmacophoric pattern, prioritizing them for further experimental testing. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Boldine

Pharmacophore Modeling and Virtual Screening

In Vitro Experimental Design for SAR Delineation

Following computational predictions, in vitro experiments are essential to confirm and quantify the biological activity of a compound and to understand its mechanism of action.

Cell-based assays are critical for evaluating a compound's effect in a biological context. Methodological approaches for studying this compound involve using specific cell lines to determine its inhibitory concentration (IC₅₀) and to isolate target-specific effects from general cytotoxicity. For instance, the potential anti-cancer activity of this compound, suggested by its predicted interaction with PDGFRβ, would be further investigated using cancer cell proliferation assays. nih.gov Additionally, this compound has been screened for its potential to inhibit protein synthesis by monitoring both cap-dependent and independent translation in cell-based assays. acs.org

Assay Type Purpose Key Parameters Reference
Cell Proliferation AssayTo determine the effect on cancer cell growth.IC₅₀ values, cell line selection. nih.gov
Translational Inhibition AssayTo assess the impact on protein synthesis.Monitoring of cap-dependent and independent translation. acs.org
Cytotoxicity AssayTo distinguish target-specific effects from general cell toxicity.Pre-screening to determine cytotoxic concentrations.

Enzyme inhibition assays are a direct method to measure the interaction of a compound with a specific enzyme. Extracts from Michelia macclurei heartwood, which contain this compound among other alkaloids, have demonstrated significant inhibitory effects against acetylcholinesterase (AChE) and α-glucosidase. mdpi.comnih.gov Studies showed that the alkaloid fraction of the extract had a more potent inhibitory effect on both enzymes compared to the crude extract or the non-alkaloid fraction, indicating that alkaloids like this compound are key active components. mdpi.com The alkaloid fraction was particularly effective against α-glucosidase, with an IC₅₀ value of 0.04 mg/mL. mdpi.com

Enzyme Target Source of Inhibitor IC₅₀ Value (mg/mL) Significance Reference
Acetylcholinesterase (AChE)M. macclurei Alkaloid FractionNot specified, but potentAlzheimer's Disease Target mdpi.comnih.gov
α-GlucosidaseM. macclurei Alkaloid Fraction0.04Diabetes Mellitus Target mdpi.com

In silico receptor binding studies, primarily through molecular docking, have been instrumental in identifying the potential molecular targets of this compound. These computational experiments simulate the interaction between a ligand (this compound) and a protein receptor, predicting the binding affinity and pose.

Studies have shown that this compound has a good binding affinity for targets implicated in diabetes, specifically human amylin peptide and dipeptidyl peptidase-4 (DPP-4). nih.govdntb.gov.uaresearchgate.net The docking score against DPP-4 was reported as -7.1, indicating a strong potential interaction. nih.gov Further docking studies have predicted this compound to be a potent inhibitor of other significant receptors, including PDGFRβ and BACE1, with calculated binding energies of -9.8 kcal/mol for both. nih.govnih.gov

Protein Target Associated Disease Docking Score / Binding Energy (kcal/mol) Computational Method Reference
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes-7.1Glide Docking nih.gov
Human Amylin PeptideType 2 DiabetesGood binding affinity notedMolecular Docking nih.govresearchgate.net
Platelet-Derived Growth Factor Receptor β (PDGFRβ)Cancer-9.8Molecular Docking nih.gov
Beta-site APP-cleaving enzyme 1 (BACE1)Alzheimer's Disease-9.8Molecular Docking nih.gov

Enzyme Inhibition Assays

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical to its biological activity, as they dictate how it fits into a receptor's binding site. The structure of this compound has been confirmed as N-nor-ushinsunine. jst.go.jp Its absolute stereochemistry has also been a subject of study and synthesis. chemistry-chemists.com

The stability of predicted ligand-receptor interactions is often further investigated using molecular dynamics (MD) simulations. For the complex of this compound with DPP-4, an MD simulation was performed over 100 nanoseconds. nih.govmdpi.com The analysis of the root-mean-square deviation (RMSD) for both the protein and the ligand showed that the complex was very stable throughout the simulation, which provides confidence in the binding mode predicted by the initial docking study. nih.govmdpi.com This conformational analysis supports the hypothesis that this compound can form a stable, inhibitory complex with its target receptor.

Mechanistic Studies of Michelalbine in Biological Systems in Vitro and in Silico

Target Identification and Engagement Studies

Identifying the specific molecular targets of a bioactive compound is the first step in understanding its mechanism of action. For michelalbine, computational and experimental approaches have been employed to pinpoint its protein binding partners.

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture. nih.govmicrobenotes.comnih.gov This method relies on the specific interaction between the compound of interest, which is immobilized on a solid support, and its target proteins. microbenotes.comiba-lifesciences.com Subsequent analysis of the captured proteins, typically by mass spectrometry-based proteomics, can reveal the identity of these targets. nih.govcicbiogune.es

While specific studies detailing the use of affinity chromatography for this compound target identification are not yet prevalent in the public domain, this approach remains a valuable and logical next step in its preclinical investigation. The process would involve synthesizing a this compound derivative that can be covalently attached to a chromatography resin. This "baited" resin would then be incubated with cell or tissue lysates, allowing this compound's binding partners to be captured. After washing away non-specifically bound proteins, the target proteins would be eluted and identified. This unbiased approach has the potential to uncover both expected and unexpected targets of this compound, providing a broader understanding of its cellular effects. nih.gov

In silico docking studies have provided initial predictions of potential this compound targets. nih.govdntb.gov.ua These computational methods simulate the binding of a ligand to the three-dimensional structure of a protein, predicting the binding affinity and mode of interaction. mdpi.comnih.gov Such studies have suggested that this compound may interact with key enzymes involved in metabolic diseases. nih.govdntb.gov.uaresearchgate.net

Predicted Target Organism Docking Score (kcal/mol) Potential Therapeutic Area
Dipeptidyl peptidase-4 (DPP-4)Human-7.1Diabetes
Human amylin peptideHumanNot specifiedDiabetes
This table is based on data from in silico docking studies and suggests potential protein targets of this compound.

Reporter gene assays are a versatile tool for studying the modulation of specific cellular signaling pathways by a compound. danaher.comthermofisher.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a promoter that is regulated by a specific transcription factor or signaling pathway. promega.ronih.gov An increase or decrease in the reporter signal indicates that the compound is affecting the activity of that pathway. frontiersin.org

For instance, to investigate if this compound modulates a pathway like the NF-κB signaling pathway, which is crucial in inflammation, cells would be transfected with a plasmid containing a luciferase gene downstream of an NF-κB response element. Treatment of these cells with this compound and subsequent measurement of luciferase activity would reveal its effect on this pathway. This approach allows for the high-throughput screening of compounds against a variety of signaling pathways to quickly identify their potential biological activities. nih.gov While specific reporter gene assay data for this compound is not yet widely published, this technique will be instrumental in dissecting its influence on various cellular processes.

Affinity Chromatography and Proteomic Approaches

Molecular Mechanisms of Action in Cellular Models

Following target identification, the next step is to understand how the interaction of a compound with its target(s) translates into a cellular response. In vitro and in silico studies have provided initial insights into the molecular mechanisms of this compound.

Enzymes are critical regulators of virtually all cellular processes, and their modulation by small molecules is a common mechanism of drug action. researchgate.netbgc.ac.in Enzyme inhibitors decrease the rate of an enzymatic reaction, while activators increase it. sid.irresearchgate.net

In silico docking studies have been instrumental in predicting the inhibitory potential of this compound against specific enzymes. nih.govdntb.gov.ua These computational analyses have shown that this compound has a good binding affinity for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.govresearchgate.net The docking score of -7.1 kcal/mol suggests a strong interaction, potentially leading to the inhibition of DPP-4 activity. nih.gov This predicted inhibition could explain the potential blood glucose-lowering effects of this compound. researchgate.net Further in vitro enzymatic assays are necessary to confirm these in silico predictions and to determine the type and kinetics of inhibition. khanacademy.org

Enzyme Predicted Effect Methodology Significance
Dipeptidyl peptidase-4 (DPP-4)InhibitionIn silico dockingPotential for blood glucose control. researchgate.net
This table summarizes the predicted enzymatic modulation by this compound based on computational studies.

Receptors are another major class of drug targets. They are proteins that receive and transduce signals from outside the cell. The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor, is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and cognitive processes. wikipedia.orgfrontiersin.org Its modulation by small molecules can have significant therapeutic effects, particularly in the central nervous system. nih.govreprocell.com

While direct studies on this compound's interaction with the 5-HT2A receptor are limited, the structural similarity of aporphine (B1220529) alkaloids to known serotonergic ligands suggests that this is a plausible area of investigation. The functional consequences of such an interaction could range from agonism, leading to receptor activation, to antagonism, which blocks the receptor's activity. mdpi.com Investigating the effect of this compound on 5-HT2A receptor signaling, for example, through radioligand binding assays or functional assays measuring downstream signaling events like calcium mobilization, would be a critical step in exploring its potential neurological effects.

The binding of a compound to its target, be it an enzyme or a receptor, initiates a cascade of intracellular events known as a signaling pathway. nih.govnih.gov These pathways ultimately lead to changes in gene expression and cellular function. mdpi.comresearchgate.net

Based on its predicted targets, this compound is likely to modulate several key signaling pathways. For example, inhibition of DPP-4 could impact insulin (B600854) signaling pathways. The modulation of pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are central to cell proliferation, survival, and inflammation, is also a possibility that warrants investigation. frontiersin.org Understanding the full spectrum of signaling pathways affected by this compound will require comprehensive studies using techniques such as phosphoproteomics and transcriptomics, which can provide a global view of the changes in protein phosphorylation and gene expression, respectively. cicbiogune.es Network pharmacology approaches have also been used to predict the involvement of compounds like this compound in complex biological networks, suggesting potential roles in regulating immune responses and apoptosis. nih.gov

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of compounds are fundamental to their potential cytoprotective effects. At the cellular level, the antioxidant mechanism of the isoquinoline (B145761) alkaloid this compound is understood by examining its chemical structure and the broader activities of extracts from which it is derived, as well as related compounds. Extracts from Michelia species, known to contain this compound, have demonstrated significant antioxidant activity in various assays. mdpi.com This activity is largely attributed to their alkaloid and phenolic content. mdpi.comnih.gov

A primary cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. mdpi.comfrontiersin.orgnih.gov Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. mdpi.commdpi.com In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, causing a conformational change that leads to the release of Nrf2. mdpi.comfrontiersin.org The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. mdpi.comfrontiersin.org This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). mdpi.com

Many natural compounds, particularly phenolic alkaloids, exert their antioxidant effects by modulating this pathway. They can act as Nrf2 activators, promoting the upregulation of endogenous antioxidant defenses. frontiersin.org While direct studies on this compound's interaction with the Keap1-Nrf2 pathway are limited, its identity as an isoquinoline alkaloid suggests this is a probable mechanism of action. mdpi.com The antioxidant activity of isoquinoline alkaloids is often linked to their ability to reduce ROS levels and inhibit inflammatory pathways that are interconnected with oxidative stress. nih.govmdpi.com

The antioxidant potential of plant extracts containing alkaloids is commonly evaluated using several in vitro assays that reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. vegetosindia.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation. vegetosindia.org

Reducing Power Assay (e.g., FRAP): Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity. nih.gov

Studies on extracts from Michelia macclurei, a source of isoquinoline alkaloids structurally related to this compound, have shown that the alkaloid fractions possess antioxidant capacity comparable to standard antioxidants. mdpi.com This supports the role of the alkaloid structure in mediating these effects.

Advanced Computational Mechanistic Investigations

Computational chemistry provides powerful tools for investigating the mechanisms of action of bioactive molecules like this compound at an atomic level. nih.gov Through methods such as quantum mechanics and molecular dynamics, it is possible to model reaction pathways and predict binding affinities, offering insights that are often difficult to obtain through experimental means alone. nih.govjournalijar.com

Quantum Mechanical Calculations for Reaction Pathways

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules and compute the energies of different molecular arrangements. idosr.org This allows for the detailed exploration of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. wuxiapptec.comnih.gov For complex biological systems, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govnih.govacs.org In QM/MM simulations, the reactive center of the system (e.g., the substrate and key enzymatic residues) is treated with high-accuracy QM methods, while the surrounding protein and solvent environment is modeled using more computationally efficient molecular mechanics (MM) force fields. mpg.de

This methodology has been successfully applied to elucidate the reaction mechanisms of various enzymes, including those involved in alkaloid biosynthesis. nih.govnih.govacs.org For instance, QM/MM studies on cytochrome P450 enzymes have detailed the steps of hydroxylation reactions, a common transformation in the metabolism of alkaloids. nih.govacs.org Such calculations can distinguish between different potential mechanisms, determine rate-limiting steps, and explain how the enzyme's active site catalyzes the reaction. nih.gov

While specific QM/MM studies detailing the reaction pathways of this compound (e.g., its metabolism or interaction with ROS) are not extensively documented in the current literature, the application of these methods holds significant potential. A hypothetical QM/MM study on this compound could, for example, model its interaction with a metabolizing enzyme like a cytochrome P450. The QM region would include this compound and the enzyme's heme cofactor, allowing for a precise calculation of the energy profile for its oxidation, thereby predicting its metabolites and the regioselectivity of the reaction.

Free Energy Perturbation and Binding Energy Calculations

Predicting the binding affinity of a ligand to its protein target is a cornerstone of computational drug discovery. nih.gov Binding energy is a measure of the strength of the interaction between a ligand and a protein; a more negative value typically indicates a stronger, more stable interaction. bccampus.calibretexts.org

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the difference in binding free energy between two ligands. rsc.orgnih.govwikipedia.org FEP simulations involve the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps. wikipedia.org By calculating the free energy change for this transformation both in solution and in the protein's binding site, the relative binding free energy (ΔΔG) can be determined with high accuracy, often within 1 kcal/mol of experimental values. cresset-group.com This makes FEP a powerful tool for lead optimization, as it can accurately predict whether a specific chemical modification will improve a compound's potency. nih.govcresset-group.com

While specific FEP studies on this compound are not widely published, other computational methods have been used to estimate its binding energy to various biological targets. Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction using a scoring function, which provides a binding energy value in kcal/mol. journalijar.commdpi.commdpi.com Molecular dynamics (MD) simulations can further refine these binding poses and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govdiva-portal.org

In silico studies have predicted the binding affinity of this compound for several protein targets, suggesting its potential to modulate their activity.

Table 1: Predicted Binding Energies of this compound with Protein Targets from In Silico Studies
Protein TargetComputational MethodPredicted Binding Energy (kcal/mol)Potential Implication
Dipeptidyl Peptidase-4 (DPP-4)Molecular DockingNot specified, but showed good binding affinityDiabetes Treatment researchgate.net
Platelet-Derived Growth Factor Receptor β (PDGFRβ)Molecular Docking-9.8Anticancer Activity

Comparative Mechanistic Analysis with Related Alkaloids

This compound belongs to the aporphine class of isoquinoline alkaloids. mdpi.com The biological activity of alkaloids can vary significantly based on their structural subclass, stereochemistry, and substitution patterns. Comparing this compound to other related alkaloids provides valuable insights into its potential mechanisms and structure-activity relationships.

Aporphine Alkaloids: This class is characterized by the tetracyclic dibenzo[de,g]quinoline core. Other well-known aporphines include boldine (B1667363), glaucine, and nuciferine. mdpi.comucl.ac.bebiorxiv.org Many aporphines are known to be potent antioxidants and can interact with DNA, potentially inhibiting enzymes like topoisomerases. mdpi.comucl.ac.be For example, studies on boldine have demonstrated its ability to scavenge free radicals, while dicentrine (B1670447) has been shown to bind to DNA and act as an intercalating agent. mdpi.comucl.ac.be The antioxidant capacity of some aporphines is linked to the presence of phenolic hydroxyl groups, which can readily donate a hydrogen atom to neutralize free radicals. mdpi.com

Benzylisoquinoline Alkaloids (BIAs): These are biosynthetic precursors to aporphines and include compounds like reticuline (B1680550) and (S)-coclaurine. vegetosindia.orgbiorxiv.org Reticuline itself has been investigated for its own bioactivities, including antioxidant effects and the ability to regulate pathways like the VEGF pathway. vegetosindia.org The stereochemistry of these precursors is critical, as enzymes in biosynthetic pathways are often stereospecific, leading to different classes of final alkaloid products. biorxiv.org

Protopine (B1679745) and Benzophenanthridine Alkaloids: Other related isoquinoline alkaloids like protopine and chelidonine (B1668607) have also been studied for their biological effects, including anticholinesterase and cytotoxic activities. nih.gov The structural differences, such as the opened B-ring in protopine-type alkaloids, lead to distinct pharmacological profiles compared to the rigid tetracyclic aporphine structure of this compound. researchgate.net

An in silico study comparing the binding affinity of numerous phytochemicals, including several alkaloids, against the Platelet-Derived Growth Factor Receptor β (PDGFRβ) provides a basis for a direct comparison.

Table 2: Comparative Binding Affinities of this compound and Related Alkaloids against PDGFRβ
CompoundAlkaloid ClassPredicted Binding Energy (kcal/mol)
AnolobineAporphine-10.3
RoemerineAporphine-10.1
(S)-NeolitsineAporphine-10.0
ChelidonineBenzophenanthridine-9.9
This compoundAporphine-9.8
NorushinsunineAporphine-9.8
ProtopineProtoberberine-9.7

This comparative data suggests that this compound's binding affinity to PDGFRβ is comparable to that of other aporphine and related alkaloids. Slight variations in scores among the aporphines (Anolobine, Roemerine, this compound) highlight the influence of different substitution patterns on the aromatic rings on target interaction. The similar high scores across different isoquinoline classes underscore the importance of the core heterocyclic scaffold in binding to this particular kinase.

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Research-Scale Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of michelalbine from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoquinoline (B145761) alkaloids like this compound. uow.edu.aumdpi.com The method's versatility allows for various detection and column chemistry options to suit the specific analytical need. For this compound, a reversed-phase (RP) HPLC method is typically employed, often with a C18 stationary phase. mdpi.comecomole.com

Detection is commonly achieved using a Diode Array Detector (DAD), which provides spectral information and allows for the assessment of peak purity. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with formic acid or an ionic liquid) and an organic solvent like acetonitrile. mdpi.comresearchgate.net This setup enables the effective separation of this compound from other co-occurring alkaloids and plant metabolites. mdpi.com The retention time and UV spectrum of the analyte are compared with those of a purified reference standard for identification and quantification.

Table 1: Illustrative HPLC-DAD Parameters for Isoquinoline Alkaloid Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-80% B
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm (typical for benzylisoquinoline alkaloids)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile alkaloids like this compound, a derivatization step is typically required to increase their volatility and thermal stability. restek.com This often involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar phase like 5% phenyl-polydimethylsiloxane). The separated compounds then enter the mass spectrometer, which acts as a detector. filab.fr The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum serves as a fingerprint for identification, offering high specificity. researchgate.netelsevier.es GC-MS has been successfully used to identify this compound in the alkaloid fractions of various plants, including Galanthus gracilis. researchgate.net

Table 2: Typical GC-MS Parameters for Alkaloid Analysis (Post-Derivatization)

ParameterCondition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min
Ion Source Temp. 230 °C
MS Mode Full Scan (e.g., m/z 50-550)
Ionization Mode Electron Ionization (EI) at 70 eV

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, greater sensitivity, and faster analysis times. measurlabs.com This is achieved by using columns with smaller particle sizes (typically <2 µm), which requires instrumentation capable of handling higher backpressures. measurlabs.com

For this compound analysis, UPLC is coupled with tandem mass spectrometry (MS/MS), often using a Triple Quadrupole (TQD) or Time-of-Flight (ToF) mass analyzer. mdpi.comyoutube.com The high sensitivity and specificity of UPLC-MS/MS make it ideal for detecting and quantifying trace amounts of this compound in complex biological matrices. mdpi.com The technique has been employed to identify this compound as a non-volatile component in the heartwood of Michelia macclurei. mdpi.comresearchgate.net The use of MS/MS allows for Multiple Reaction Monitoring (MRM), a highly selective quantification mode that minimizes matrix interference.

Table 3: Representative UPLC-MS/MS Parameters for this compound Identification

ParameterCondition
UPLC Column Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Time-optimized gradient based on compound retention
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole (TQD) or Time-of-Flight (ToF)
Acquisition Mode Full Scan for identification; MRM for quantification

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, assessing the enantiomeric purity of a this compound sample is crucial. Chiral chromatography is the primary method for separating and quantifying enantiomers. nih.gov

This can be achieved through direct or indirect methods. chiralpedia.com The direct approach, which is more common, utilizes a Chiral Stationary Phase (CSP). nih.gov These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose in both HPLC and Supercritical Fluid Chromatography (SFC). phenomenex.com While a specific chiral method for this compound is not prominently documented, methods developed for structurally similar benzylisoquinoline alkaloids can be adapted. The selection of the CSP and the mobile phase (often a mixture of an alkane and an alcohol in normal-phase HPLC) is critical for achieving separation. uta.edu Peak tailing can sometimes be an issue in chiral separations but can be managed by optimizing mobile phase additives and injection volumes. uta.edurestek.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Spectroscopic Techniques for Quantitative Analysis

While chromatographic methods are excellent for separation, spectroscopic techniques offer powerful capabilities for structural elucidation and direct quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds without the need for a specific analyte reference standard. bipm.orgmestrelab.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the quantitative analysis of this compound, a ¹H-qNMR experiment would be performed. A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. ox.ac.uk The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. The purity of the this compound sample is then calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. mestrelab.comox.ac.uk Careful optimization of experimental parameters, such as the relaxation delay (D1), is essential to ensure full relaxation of all relevant nuclei for accurate quantification. ox.ac.uk qNMR is valued for its high precision and direct traceability to the International System of Units (SI). bipm.org

UV-Vis Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and non-destructive analytical technique widely used for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. denovix.comresearchgate.nettechnologynetworks.com The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu For aporphine (B1220529) alkaloids like this compound, the aromatic chromophore is responsible for their characteristic UV absorption.

The UV spectrum of this compound has been reported to exhibit a maximum absorption (λmax) at 282 nm when measured in ethanol. This specific wavelength can be utilized for the quantitative determination of this compound in a solution. Another source has reported UV maxima at 260 nm and 332 nm. google.com Such variations can arise from differences in the solvent system or the specific form of the alkaloid being analyzed.

In the absence of a specific validated UV-Vis method for this compound, a common approach for the quantification of total alkaloids in plant extracts can be adapted. This often involves the reaction of the alkaloid with a dye, such as bromocresol green (BCG), to form a colored complex. researchgate.netphytojournal.comchula.ac.th The resulting yellow complex is then extracted into an organic solvent like chloroform (B151607) and its absorbance is measured at a specific wavelength, typically around 470 nm. phytojournal.com A calibration curve is constructed using a standard alkaloid, such as atropine (B194438) or berberine, to quantify the total alkaloid content, which can provide an estimation of this compound concentration if it is the predominant alkaloid. researchgate.netembrapa.br

Table 1: Illustrative UV-Vis Spectrophotometric Data for Total Alkaloid Estimation using Bromocresol Green Method

ParameterValueReference
Wavelength (λmax)470 nm
Calibration Range4-13 µg/mL (as atropine) chula.ac.th
Solvent for ComplexChloroform phytojournal.com
pH for Complexation4.7 phytojournal.com

This table is illustrative and based on general methods for total alkaloid determination.

Method Validation Protocols for Research Assays

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org For research applications involving the quantification of this compound, validation ensures the reliability and accuracy of the obtained results. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). ich.org

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For the quantification of liriodenine (B31502), mean recovery values have been reported to be between 101.12% and 103.90%, indicating high accuracy. cabidigitallibrary.org

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a related aporphine alkaloid, cassythine, the relative standard deviation (RSD) for precision was found to be less than 5%. google.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically evaluated over a specified range of concentrations. For liriodenine, good linearity has been demonstrated in the concentration range of 5-200 µg/mL, with a correlation coefficient (R²) greater than 0.995. tci-thaijo.org

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Exemplary Validation Parameters for Liriodenine Quantification (Analogous to this compound)

ParameterReported ValueReference
Linearity Range5-200 µg/mL tci-thaijo.orgcabidigitallibrary.org
Correlation Coefficient (R²)> 0.995 tci-thaijo.org
Accuracy (% Recovery)101.12 - 103.90% cabidigitallibrary.org

This table presents data for liriodenine, a structurally similar aporphine alkaloid, as an illustrative example.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. denovix.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. denovix.com

For the HPLC-UV determination of liriodenine, the LOD and LOQ have been reported to be 0.03 µg/mL and 0.1 µg/mL, respectively. cabidigitallibrary.org In another study involving the aporphine alkaloid cassythine, the LOD and LOQ were found to be 13 µg/mL and 20 µg/mL, respectively. acs.org These values indicate the high sensitivity of chromatographic methods for the analysis of aporphine alkaloids. For a spectrophotometric method for total alkaloids using bromocresol green, the LOD and LOQ were reported as 0.215 µg/mL and 0.652 µg/mL, respectively. embrapa.br

Table 3: Illustrative LOD and LOQ Values for Aporphine Alkaloids

AnalyteMethodLODLOQReference
LiriodenineHPLC-UV0.03 µg/mL0.1 µg/mL cabidigitallibrary.org
CassythineHPLC-UV13 µg/mL20 µg/mL acs.org
Total AlkaloidsUV-Vis (BCG)0.215 µg/mL0.652 µg/mL embrapa.br

Accuracy, Precision, Linearity, and Robustness

Sample Preparation Strategies for Diverse Matrices

The effective extraction of this compound from its plant matrix is a critical first step in its analysis. The choice of sample preparation technique depends on the nature of the plant material (e.g., leaves, bark, roots) and the subsequent analytical method.

A common procedure for the extraction of alkaloids from plant material involves the use of organic solvents. Dried and powdered plant material, such as the bark of Michelia champaca, can be extracted using methanol (B129727) through maceration or Soxhlet extraction. innovareacademics.inscholarsresearchlibrary.comcabidigitallibrary.org Following initial extraction, a liquid-liquid extraction (acid-base partitioning) is typically employed to separate the alkaloids from other phytochemicals. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., n-hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform or ethyl acetate. embrapa.br

For purification and isolation of individual alkaloids like this compound, chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a standard method for the separation of compounds from the crude alkaloid extract. innovareacademics.in The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. tci-thaijo.orginnovareacademics.in

Table 4: Summary of Sample Preparation Steps for this compound and Related Alkaloids

StepProcedurePurposeReference
ExtractionMaceration or Soxhlet extraction with methanol.To obtain a crude extract containing alkaloids. innovareacademics.incabidigitallibrary.org
Acid-Base PartitioningDissolving the extract in an acidic solution, washing with a non-polar solvent, basifying, and extracting with an organic solvent.To isolate the alkaloid fraction from other phytochemicals. embrapa.br
Chromatographic SeparationColumn chromatography on silica gel.To purify and isolate individual alkaloids. innovareacademics.in
MonitoringThin Layer Chromatography (TLC).To monitor the separation process and identify fractions containing the target compound. tci-thaijo.orginnovareacademics.in

Computational Predictive Modeling and Theoretical Chemistry

In Silico Pharmacokinetic and Pharmacodynamic Modeling (excluding human data)

In silico pharmacokinetic and pharmacodynamic modeling involves the use of computer simulations to predict how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by an organism, and the biochemical and physiological effects of the compound on the organism. mdpi.combiorxiv.org These predictive models are crucial in the early stages of drug discovery for screening and prioritizing candidates with desirable properties. nih.govjchemlett.com

ADME properties are critical determinants of a compound's potential efficacy and bioavailability. Computational tools are frequently used to predict these characteristics based on a molecule's structure. nih.gov In silico analyses of michelalbine have been conducted using platforms such as Qikprop and admetSAR to evaluate its drug-like properties. mdpi.com

Studies have shown that this compound exhibits favorable pharmacokinetic properties, adhering to established criteria for drug-likeness such as Lipinski's and Veber's rules. mdpi.comnih.gov Lipinski's rule of five helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Veber's rule provides additional parameters related to molecular flexibility and polar surface area that correlate with bioavailability. nih.gov

Predictions indicate that this compound is likely a substrate for the cytochrome P450 enzymes CYP2D6 and CYP3A4, which are crucial in the metabolic biotransformation of many compounds. mdpi.com Furthermore, the models predict that this compound may act as an inhibitor of the CYP2D6 enzyme. mdpi.com Its gastrointestinal absorption is predicted to be high, though its permeability across the blood-brain barrier (BBB) is not predicted. mdpi.com

Table 1: Predicted ADME Properties of this compound This table is interactive. Users can sort and filter the data.

Property Predicted Value/Classification Prediction Tool/Rule Source(s)
Drug-Likeness
Lipinski's Rule Pass Lipinski's Rule mdpi.comnih.gov
Veber's Rule Pass Veber's Rule nih.gov
Absorption
Gastrointestinal Absorption High admetSAR mdpi.com
Blood-Brain Barrier (BBB) Permeability No admetSAR mdpi.com
Metabolism
CYP2D6 Substrate Yes admetSAR mdpi.com
CYP3A4 Substrate Yes admetSAR mdpi.com
CYP2D6 Inhibitor Yes admetSAR mdpi.com
Toxicity

Predicting the interaction between a ligand (like this compound) and its biological targets is a cornerstone of computational drug discovery. nih.govmdpi.complos.org These predictions are often achieved through molecular docking and molecular dynamics (MD) simulations, which model the binding affinity and stability of the ligand-protein complex. mdpi.com

Computational studies have identified this compound as a potential inhibitor for key targets in diabetic nephropathy. mdpi.com Specifically, molecular docking and MD simulations have shown that this compound has a strong binding affinity for dipeptidyl peptidase-4 (DPP-4). mdpi.comdntb.gov.uaresearchgate.net The complex formed between this compound and human DPP-4 was observed to be stable throughout 100-nanosecond MD simulations, indicating a favorable and sustained interaction. mdpi.com The analysis of protein-ligand contacts further elucidated the specific residues involved in the binding of this compound to the DPP-4 active site. researchgate.net In addition to DPP-4, this compound has been predicted to target human amylin peptide, another molecule relevant to diabetes. dntb.gov.uaresearchgate.net

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

Computational Toxicity Prediction Methodologies (In Silico)

In silico toxicology is a rapidly advancing field that uses computational models to predict the potential adverse effects of chemical substances. ut.ac.irnih.gov These methods are vital for flagging potentially harmful compounds early in the development pipeline, thereby reducing reliance on animal testing and minimizing late-stage failures. cam.ac.ukrsc.org Methodologies are broadly categorized into structure-based models and the application of various predictive algorithms. nih.govmdpi.com

Structure-based toxicity modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, operates on the principle that the chemical structure of a molecule is intrinsically linked to its biological and toxicological activities. mdpi.comyoutube.comnih.gov These models identify structural fragments or molecular properties (descriptors) that are statistically associated with toxicity. nih.gov By analyzing the structure of a new compound, these models can predict its likelihood of being toxic. youtube.com

For this compound, toxicity prediction has been performed using servers like admetSAR, which incorporates structural features to make its assessments. mdpi.com The presence of specific substructures within the this compound molecule is computationally compared against databases of known toxicants to estimate its potential for harm.

A variety of machine learning algorithms are employed to build predictive toxicology models. cam.ac.ukfrontiersin.org These can include support vector machines (SVM), random forests (RF), and neural networks, which learn from large datasets of compounds with known toxicity profiles. nih.govinternationalpubls.comnih.gov These algorithms can capture complex, non-linear relationships between chemical features and toxicological endpoints. rsc.org

The prediction for this compound was based on such algorithmic models. mdpi.com The admetSAR server, for instance, uses its predictive models to classify compounds into different toxicity categories based on endpoints like acute oral toxicity. mdpi.com The in silico analysis of this compound predicted it to fall under Category III for acute oral toxicity. mdpi.com This classification provides a preliminary, computationally derived estimate of its toxic potential that can guide further experimental testing. mdpi.com

Structure-Based Toxicity Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are quantum mechanical modeling techniques used to investigate the electronic structure and properties of molecules from first principles, without reliance on empirical data. aps.orgwikipedia.orgrsc.org DFT, in particular, is a versatile method in computational chemistry that calculates the properties of a many-electron system based on its electron density. microsoft.comaps.org These calculations can provide deep insights into a molecule's reactivity, stability, and other fundamental chemical properties. arxiv.orgarxiv.org

In the context of research involving this compound, DFT studies have been performed to measure the reactivity of the active compound. researchgate.net Such calculations can determine parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and the nature of ligand-target interactions at a subatomic level.

Electronic Structure and Reactivity Predictions

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been employed to predict the reactivity of this compound with specific biological targets. researchgate.netwikipedia.org These methods rely on understanding the electronic structure of the molecule to forecast how it will interact with protein binding sites.

In one such study, a library of 5284 phytochemicals was screened in silico against potential targets for type 2 diabetes-associated nephropathy. researchgate.netsemanticscholar.org this compound was identified as a compound with a good binding affinity for dipeptidyl peptidase-4 (DPP-4). researchgate.netresearchgate.net Molecular dynamics simulations further elucidated the nature of this interaction, revealing that the stability of the this compound-DPP-4 complex is maintained through various non-covalent interactions. Analysis of the protein-ligand contacts showed that the binding is facilitated by hydrogen bonds and water bridges, underscoring the importance of the molecule's electronic landscape in its predicted biological activity.

Conformational Analysis and Molecular Properties

The three-dimensional conformation of this compound dictates its ability to fit into the binding pockets of target proteins, and its molecular properties influence its pharmacokinetic profile. Computational tools are instrumental in predicting these characteristics.

Molecular dynamics simulations, extending over periods such as 100 nanoseconds, are used to study the stability of the ligand-protein complex. semanticscholar.org The root-mean-square deviation (RMSD) is analyzed to assess the stability of these interactions over time. semanticscholar.org For the complex of this compound with DPP-4, significantly low fluctuation was observed throughout the simulation, indicating a stable binding conformation. researchgate.net

In addition to conformational stability, various molecular and drug-like properties of this compound have been predicted using in silico tools like QikProp and online servers such as admetSAR. semanticscholar.orgmdpi.com These predictions are often guided by principles like Lipinski's rule of five, which helps in the early assessment of a compound's potential as an oral drug. semanticscholar.org The predicted properties for this compound suggest it possesses drug-like characteristics. semanticscholar.org For instance, it is predicted to be a substrate for the metabolic enzymes CYP2D6 and CYP3A4. semanticscholar.org

Table 1: Predicted Molecular Properties of this compound
PropertyPredicted Value/ClassificationSource
Molecular FormulaC17H15NO3
Drug-LikenessFavorable, follows Lipinski's rule of 5 semanticscholar.org
CYP450 InhibitionPredicted to inhibit CYP2D6 semanticscholar.org
CYP450 SubstratePredicted to be a substrate for CYP2D6 and CYP3A4 semanticscholar.org
Binding Affinity TargetDipeptidyl peptidase-4 (DPP-4) researchgate.netresearchgate.net

Chemoinformatics and Databases for Natural Product Research

Chemoinformatics provides the infrastructure to store, manage, and analyze the vast amount of data generated for natural products like this compound. Databases dedicated to natural products are essential resources for drug discovery and phytochemical research. nih.govresearchgate.net

This compound is cataloged in several specialized databases. The Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database is a significant, manually curated resource that includes this compound among its 17,967 phytochemicals. biorxiv.orgimsc.res.in Such databases provide comprehensive, digitized information from scientific literature and books on traditional medicine. imsc.res.in For each compound, these resources often contain 2D and 3D chemical structures, computed physicochemical properties, and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data. imsc.res.in This integration of information facilitates the application of cheminformatic and systems biology approaches to accelerate drug discovery based on natural products. biorxiv.org

The availability of this structured data in databases like IMPPAT and PubChem enables large-scale in silico screening and the development of quantitative structure-property relationship (QSPR) models, which are crucial for modern drug development. semanticscholar.orgbiorxiv.orgnih.gov These resources represent a culmination of efforts to digitize the extensive knowledge of traditional medicine, making it accessible for computational analysis and further research. imsc.res.in

Interdisciplinary Perspectives and Future Research Directions

Integration of Omics Technologies in Michelalbine Research

Omics technologies, which facilitate the large-scale study of biological molecules, offer powerful tools for a deeper understanding of this compound. nih.govnih.gov These high-throughput methods can provide comprehensive insights into the compound's biosynthetic origins and its interactions within a biological system. nih.govhumanspecificresearch.org

Metabolomics, the comprehensive analysis of metabolites in a biological sample, is a key technology for discovering and elucidating the biosynthetic pathways of plant-derived natural products. mdpi.comosti.gov this compound is an aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae family like Michelia macclurei and Liriodendron tulipifera. mdpi.commdpi.com While it belongs to the well-known class of benzylisoquinoline alkaloids, the specific enzymatic steps leading to its formation in these plants are not fully characterized.

Metabolomic studies can map the metabolic networks within a this compound-producing plant. mdpi.com By comparing the metabolic profiles of different tissues (leaves, roots, flowers) or plants under various conditions, researchers can identify precursor molecules and metabolic intermediates related to this compound synthesis. researchgate.netsciopen.com This approach has been successfully used to investigate the biosynthesis of other alkaloids, such as liriodenine (B31502). researchgate.net Integrated analysis combining metabolomics with transcriptomics can pinpoint the specific genes and enzymes involved in the pathway, accelerating the discovery process. osti.gov

Table 1: Hypothetical Metabolomics Approach for this compound Pathway Discovery
Analytical StepDescriptionKey Metabolites to MonitorPotential Outcome
Comparative ProfilingAnalysis of tissues with high vs. low this compound content.Tyrosine, Dopamine (B1211576), (S)-Reticuline, LiriodenineIdentification of precursor and intermediate abundance.
Isotope LabelingFeeding the plant labeled precursors (e.g., 13C-tyrosine) and tracking the label's incorporation.Labeled versions of predicted intermediatesConfirmation of pathway intermediates and flux.
Pathway AnalysisUsing software like MetaboAnalyst to map identified metabolites onto known plant metabolic pathways. metaboanalyst.cawikipedia.orgAll identified alkaloids and related phenolic compoundsVisualization of the proposed biosynthetic route. wikipedia.org

Proteomics, the large-scale study of proteins, is fundamental in drug discovery for identifying the molecular targets through which a bioactive compound exerts its effects. davuniversity.orgfrontiersin.org Understanding these protein-drug interactions is crucial for elucidating the compound's mechanism of action. davuniversity.org For this compound, proteomics can validate predicted targets and uncover new ones.

In silico research has already pointed to dipeptidyl peptidase-4 (DPP-4) as a potential biological target for this compound in the context of diabetic nephropathy. mdpi.com Chemical proteomics techniques can be employed to experimentally confirm this interaction in a complex biological system like a cell lysate. mdpi.com These methods can also perform unbiased, proteome-wide screens to identify other proteins that bind to this compound, revealing potential off-target effects or entirely new therapeutic applications. mdpi.com

Table 2: Proteomics Strategies for this compound Target Identification
Proteomics MethodPrincipleApplication to this compound Research
Affinity Purification-Mass Spectrometry (AP-MS)Uses a "bait" version of this compound to pull its binding partners out of a protein mixture for identification by mass spectrometry. mdpi.comDirectly identifies proteins that physically interact with this compound.
Proteome Integral Solubility Alteration (PISA)Measures changes in protein solubility across the proteome upon binding to a compound. scilifelab.seIdentifies targets without needing to chemically modify this compound. scilifelab.se
Expression ProteomicsQuantifies changes in protein expression levels in cells after treatment with this compound. davuniversity.orgReveals downstream effects and pathways modulated by this compound's activity.

Metabolomics for Pathway Discovery

Advanced Materials Science Applications for this compound Studies

The field of advanced materials science offers innovative tools that can overcome common challenges in the laboratory study of natural products, such as poor solubility or instability. mpie.denovapublishers.com These technologies can also enable new methods for detection and monitoring.

Encapsulation technology involves enclosing a compound within a protective matrix, often at the micro- or nanoscale. nih.gov This approach is widely used to improve the delivery of therapeutic agents and can be highly beneficial for the preclinical in vitro evaluation of this compound. nih.gov Many alkaloids have poor water solubility, which complicates their study in aqueous cell culture media.

By encapsulating this compound in biocompatible materials such as polymers (e.g., alginate, chitosan) or lipids (forming liposomes), researchers can create formulations that improve its stability, solubility, and provide controlled release over time. mdpi.comfrontiersin.orgsyncsci.com This ensures more consistent and reproducible results in cell-based assays by maintaining a stable concentration of the compound and preventing its degradation. syncsci.com

Table 3: Potential Encapsulation Systems for In Vitro this compound Research
Material/SystemDescriptionBenefit for this compound Studies
LiposomesMicroscopic vesicles composed of a lipid bilayer. syncsci.comCan encapsulate both hydrophilic and hydrophobic compounds, improving solubility and cellular uptake.
Polymeric NanoparticlesSolid colloidal particles made from natural or synthetic polymers like chitosan (B1678972) or PLGA. frontiersin.orgOffers protection from degradation and allows for tunable, sustained release of the compound. frontiersin.org
NanoemulsionsAn emulsion of two immiscible liquids with droplet sizes in the nanometer range. syncsci.comIncreases the surface area for absorption and can enhance the bioavailability of poorly soluble compounds.

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. nih.gov The development of a specific biosensor for this compound could significantly accelerate research by enabling rapid, real-time detection and quantification. Such a tool would be valuable for high-throughput screening of plant extracts to identify new sources of the compound or for monitoring its production in engineered microbial systems or plant cell cultures.

A potential design for a this compound biosensor could involve immobilizing an enzyme that specifically interacts with or is inhibited by the alkaloid onto an electrode surface. nih.gov This interaction would generate a measurable electrical signal proportional to the concentration of this compound. Advances in materials science, such as the use of gold nanoparticles or carbon nanotubes, can be used to amplify this signal, greatly improving the sensor's sensitivity and performance. nih.gov

Table 4: Components of a Hypothetical this compound Biosensor
ComponentExample Material/ElementFunction
AnalyteThis compoundThe target substance to be detected.
BioreceptorAn enzyme known to bind this compound (e.g., DPP-4) or a specific antibody.Binds specifically to this compound, ensuring sensor selectivity.
TransducerElectrochemical electrode (e.g., carbon nanotube-modified electrode). nih.govConverts the binding event into a measurable signal (e.g., change in current).
Electronics/DetectorAmperometer and signal processor.Processes the signal and provides a quantitative output.

Encapsulation and Delivery Systems for In Vitro Studies

Sustainable Sourcing and Production Methodologies

As a natural product, the supply of this compound is dependent on its plant sources. The principles of sustainability are therefore critical to ensure a stable supply for research without negatively impacting biodiversity. mdpi.comwikipedia.org

The traditional method for obtaining this compound is extraction from the tissues of plants like Michelia or Liriodendron species. mdpi.commdpi.com Over-harvesting of these plants can be detrimental to local ecosystems. Sustainable sourcing practices involve the responsible management of these plant resources to ensure their long-term survival and availability. wikipedia.orgecovadis.com

Looking to the future, biotechnology offers a more sustainable and scalable alternative to wild harvesting or cultivation. pnas.org The field of metabolic engineering has shown that complex plant alkaloids can be produced in microorganisms. Genes encoding the biosynthetic pathway for benzylisoquinoline alkaloids can be transferred into host microbes like Escherichia coli or Saccharomyces cerevisiae (yeast). pnas.org These engineered microbes can then be grown in large-scale fermenters to produce the desired compound, offering a consistent, cost-effective, and environmentally friendly supply of this compound, independent of geographical location or season. pnas.org

Table 5: Comparison of Production Methods for this compound
ParameterTraditional ExtractionBiotechnological Production
SourcePlant tissues (bark, leaves, roots). mdpi.comEngineered microorganisms (e.g., yeast, E. coli). pnas.org
ScalabilityLimited by plant growth rate and land availability.Highly scalable using industrial fermenters. pnas.org
SustainabilityRisk of over-harvesting and ecosystem impact. wikipedia.orgReduces pressure on plant populations; lower land and water use.
ConsistencyYield can vary with season, climate, and plant genetics.Highly controlled and consistent production process. pnas.org

Biotechnological Production (e.g., Microbial Fermentation, Plant Cell Culture)

The low abundance of this compound in plant tissues necessitates the development of alternative, scalable, and sustainable production platforms. Biotechnological methods, including microbial fermentation and plant cell culture, represent promising avenues for the consistent and controlled synthesis of this and other high-value plant metabolites.

Microbial Fermentation: This technique uses microorganisms like bacteria or yeast as cellular factories to produce target compounds. susupport.com While specific research on producing this compound via microbial fermentation is not yet prominent, the methodology holds significant potential. The process would involve identifying the biosynthetic pathway of this compound and engineering a suitable microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) with the requisite genes. mdpi.com This approach, often termed precision fermentation, is gaining traction for producing various bio-based materials and ingredients, aiming to provide sustainable alternatives to fossil-based resources. susupport.commichelin.com The primary advantage is the potential for rapid, high-yield production in contained bioreactors, independent of geographical location or climate. usda.govmdpi.com

Plant Cell Culture: Plant cell culture is a well-established technology for producing complex secondary metabolites. nih.govresearchgate.net This method involves growing undifferentiated plant cells (callus) or cell suspensions in a controlled laboratory environment. mibellebiochemistry.commdpi.com These cultures can be initiated from various plant tissues, known as explants, from species like Michelia alba. mibellebiochemistry.com The key advantages include producing compounds independent of seasonal and environmental factors, freedom from pesticides, and the ability to source material from rare or protected species sustainably. mibellebiochemistry.com For instance, this technology is already used commercially for producing compounds like paclitaxel (B517696) (Taxol) and shikonin. mibellebiochemistry.commdpi.com The successful application of plant cell culture for other alkaloids suggests its feasibility for this compound production, potentially enhanced by strategies like elicitation (using signaling molecules to boost production) or precursor feeding. mdpi.comfao.org

Table 1: Comparison of Potential Biotechnological Production Methods for this compound

Feature Microbial Fermentation Plant Cell Culture
Production Organism Engineered Bacteria or Yeast Plant cells (Callus or Suspension)
Key Advantage Rapid growth, high scalability, potentially lower cost. mdpi.comsustainableplastics.com Can produce complex, plant-specific molecules; non-GMO. nih.gov
Primary Challenge Complex biosynthetic pathway reconstruction. Slower growth rates, potential for lower yields. fao.org
Current Status Not yet reported for this compound; established for other chemicals. michelin.com Feasible in principle; established for other complex alkaloids. mibellebiochemistry.comfao.org

Eco-friendly Extraction Processes

Traditional methods for extracting alkaloids from plant materials often rely on large volumes of organic solvents, which can pose environmental and health risks. Modern green chemistry principles are driving the adoption of more sustainable extraction techniques. While specific studies on eco-friendly extraction of this compound are limited, general advancements in phytochemical extraction are applicable.

One such method is Ultrasonic Extraction (UE) . A study on the heartwood of Michelia macclurei utilized UE to analyze its volatile components. mdpi.com This technique uses the energy of sound waves to disrupt plant cell walls, facilitating the release of intracellular compounds into a solvent. It often requires less solvent and energy and can be performed at lower temperatures, preserving thermolabile compounds. Another study noted that acid-based extraction was used to obtain total alkaloid extracts from plant tissues. researchgate.net Developing these and other green methods, such as supercritical fluid extraction (using CO2) or microwave-assisted extraction, could lead to a more environmentally benign and efficient process for isolating this compound from Michelia species. researchgate.net

Emerging Research Areas and Unexplored Biological Activities

Initial research into this compound has laid the groundwork for exploring its therapeutic potential in several emerging areas. Recent computational and in vitro studies have identified novel biological targets for this alkaloid, suggesting activities beyond what is currently established.

A significant emerging area is its potential role in metabolic disorders . A 2022 study using molecular docking and simulation identified this compound as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.govmdpi.com The same research suggested this compound has a good binding affinity for human amylin peptide, which is involved in the pathology of diabetic nephropathy. nih.govmdpi.comresearchgate.net These findings indicate that this compound could be a valuable lead compound for developing new anti-diabetic agents. mdpi.com

Another promising field is neurodegenerative disease . Research on Michelia macclurei extracts highlighted that this compound may have an inhibitory effect on acetylcholinesterase (AChE). mdpi.com Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease. This suggests an unexplored potential for this compound in neurology.

Furthermore, as an aporphine alkaloid, this compound belongs to a class of compounds known for a wide range of pharmacological effects. mdpi.com Related alkaloids have shown cytotoxic, antibacterial, and antioxidant activities. ijptjournal.comd-nb.info For example, the total alkaloid fraction from Michelia macclurei heartwood, which contains this compound, demonstrated significant antioxidant properties. mdpi.com This opens the door to investigating this compound's specific contribution to these effects and exploring its potential as an antioxidant or antimicrobial agent.

Challenges and Opportunities in this compound Research

The path from a promising natural compound to a widely used therapeutic or research tool is fraught with challenges, but each challenge presents a corresponding opportunity.

Challenges:

Supply and Scalability: The natural abundance of this compound is low, making extraction from plant sources inefficient and unsustainable for large-scale needs. researchgate.netjst.go.jp

Lack of Production Technology: As discussed, dedicated biotechnological or synthetic production methods for this compound have not yet been established, hindering its availability for extensive research. susupport.comnih.gov

Limited In Vivo Data: Much of the emerging research on this compound's novel activities is based on computational (in silico) and cell-based (in vitro) models. nih.govmdpi.comresearchgate.net There is a critical need for validation through animal studies and eventually clinical trials to confirm its efficacy and safety.

Potential Toxicity: An in silico analysis predicted category III toxicity for this compound, indicating that while it is a phytochemical from edible plants, further toxicological evaluation is required before it can be considered for therapeutic use. nih.govmdpi.com

Opportunities:

  • Sustainable Production Development: The supply challenge creates a significant opportunity for chemists and biotechnologists to develop novel, scalable production methods, whether through total synthesis, semi-synthesis from a more abundant precursor, or biotechnological platforms like plant cell culture or microbial fermentation. michelin.commibellebiochemistry.com
  • Therapeutic Development for Diabetes and Alzheimer's: The preliminary findings linking this compound to key targets in diabetes and Alzheimer's disease present a major opportunity for drug discovery. mdpi.comnih.gov Further investigation could lead to the development of new classes of drugs for these widespread conditions.
  • Exploration of Broader Bioactivities: The structural similarity of this compound to other bioactive aporphine alkaloids suggests a high probability of discovering additional pharmacological activities. mdpi.comd-nb.info Systematic screening against various cell lines and pathogens could uncover new applications.
  • Phytochemical Synergy Studies: Investigating how this compound interacts with other compounds in Michelia extracts could reveal synergistic effects, potentially leading to the development of potent, multi-component botanical drugs.
  • Q & A

    Table 1: Key Criteria for Evaluating this compound Research Questions

    CriterionApplication ExampleEvidence Source
    Measurable Quantify enzyme inhibition via kinetic assays
    Novelty Identify understudied metabolic pathways
    Reproducibility Document reaction conditions in triplicate

    Q. Table 2: Common Pitfalls in this compound Studies

    PitfallMitigation Strategy
    Overbroad hypotheses Narrow focus using PICO framework
    Unvalidated assays Cross-check with orthogonal methods (e.g., Western blot vs. ELISA)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.